Rauvoyunine B
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Overview
Description
Rauvoyunine B is a natural plant compound primarily found in the roots of the Zingiberaceae plant, Acorus calamus. It belongs to the class of indole alkaloids and is characterized by a dihydropyrrole ring in its chemical structure. This compound appears as white or light yellow crystals with a bitter taste and is soluble in ethanol, acetone, and chloroform, but insoluble in water .
Preparation Methods
Rauvoyunine B is typically obtained through extraction from the roots of Acorus calamus. The extraction process involves using solvents such as ethanol, acetone, or chloroform to isolate the compound from the plant material . Detailed synthetic routes and industrial production methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Rauvoyunine B, like other indole alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the indole nitrogen or other reactive sites on the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rauvoyunine B has several scientific research applications, including:
Chemistry: It is used as a research object in natural product chemistry to study its structure and reactivity.
Biology: this compound has shown antibacterial, antiviral, and neuroprotective effects, making it a subject of interest in biological research.
Mechanism of Action
The exact mechanism of action of Rauvoyunine B is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antibacterial and antiviral properties suggest that it may interfere with microbial cell walls or viral replication processes. Its neuroprotective effects could be related to its ability to modulate neurotransmitter systems or protect against oxidative stress.
Comparison with Similar Compounds
Rauvoyunine B is part of a group of indole alkaloids isolated from the Rauvolfia genus. Similar compounds include:
Rauvoyunine A: Another indole alkaloid with a similar structure but different biological activities.
Rauvoyunine C: Shares structural similarities with this compound but has distinct chemical properties and applications
Properties
Molecular Formula |
C23H26N2O6 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18+,19+,21?,22+,23+/m1/s1 |
InChI Key |
CLKVTWIYTILMIO-ZGKRLRPPSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC |
Origin of Product |
United States |
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